molecular formula C17H14Cl3N5O6S B6050891 2-nitro-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide

2-nitro-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide

Cat. No.: B6050891
M. Wt: 522.7 g/mol
InChI Key: LFWAIMPAGRYFCD-UHFFFAOYSA-N
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Description

2-nitro-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide is a complex organic compound with the molecular formula C17H15Cl3N4O4S. This compound is notable for its unique structure, which includes nitro, methoxy, and trichloromethyl groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 2-nitro-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide typically involves multiple steps. One common synthetic route includes:

Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.

Chemical Reactions Analysis

2-nitro-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide undergoes several types of chemical reactions:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethyl group can also participate in electrophilic reactions, further contributing to its activity .

Comparison with Similar Compounds

Compared to other similar compounds, 2-nitro-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N5O6S/c1-31-9-6-7-11(13(8-9)25(29)30)21-16(32)23-15(17(18,19)20)22-14(26)10-4-2-3-5-12(10)24(27)28/h2-8,15H,1H3,(H,22,26)(H2,21,23,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWAIMPAGRYFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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